N-[(4-methylphenyl)methyl]-2-[3-(oxolan-3-yl)pyrrolidin-1-yl]acetamide
Description
N-[(4-methylphenyl)methyl]-2-[3-(oxolan-3-yl)pyrrolidin-1-yl]acetamide is a synthetic organic compound with a complex structure It features a pyrrolidine ring, an oxolane ring, and a methylphenyl group
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-[3-(oxolan-3-yl)pyrrolidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-14-2-4-15(5-3-14)10-19-18(21)12-20-8-6-16(11-20)17-7-9-22-13-17/h2-5,16-17H,6-13H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKUVNWURYGYLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2CCC(C2)C3CCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methylphenyl)methyl]-2-[3-(oxolan-3-yl)pyrrolidin-1-yl]acetamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Oxolane Ring: This step often involves the use of oxirane derivatives, which react with the pyrrolidine ring to form the oxolane structure.
Attachment of the Methylphenyl Group: This is usually done through a Friedel-Crafts alkylation reaction, where the methylphenyl group is introduced to the nitrogen atom of the pyrrolidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:
Use of Catalysts: Catalysts such as Lewis acids can be employed to enhance reaction rates.
Controlled Temperature and Pressure: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.
Purification Techniques: Techniques such as recrystallization and chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methylphenyl)methyl]-2-[3-(oxolan-3-yl)pyrrolidin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or sodium methoxide in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-[(4-methylphenyl)methyl]-2-[3-(oxolan-3-yl)pyrrolidin-1-yl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of new drugs.
Materials Science: The compound is explored for its properties in the creation of novel materials with specific characteristics.
Biological Studies: It is used in research to understand its interactions with biological systems and potential therapeutic effects.
Industrial Applications: The compound is investigated for its use in various industrial processes, including as a precursor for other chemical syntheses.
Mechanism of Action
The mechanism of action of N-[(4-methylphenyl)methyl]-2-[3-(oxolan-3-yl)pyrrolidin-1-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[(4-methylphenyl)methyl]-2-[3-(oxolan-3-yl)pyrrolidin-1-yl]acetamide: shares similarities with other compounds that have pyrrolidine and oxolane rings, such as:
Uniqueness
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and physical properties. This makes it a valuable compound for targeted research and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
